molecular formula C8H14N2O2 B13800992 Ethyl 6-nitrilo-L-norleucinate CAS No. 763883-57-4

Ethyl 6-nitrilo-L-norleucinate

Cat. No.: B13800992
CAS No.: 763883-57-4
M. Wt: 170.21 g/mol
InChI Key: AGEZFHXFJVCGHJ-ZETCQYMHSA-N
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Description

Ethyl 6-nitrilo-L-norleucinate (CAS 763883-57-4) is a synthetic amino acid derivative with the molecular formula C8H14N2O2 and a molecular weight of 170.21 g/mol . Also known as (S)-ethyl 2-amino-5-cyanopentanoate, this compound is an ester derivative of the non-proteinogenic amino acid L-norleucine . It features a nitrile (cyanomethyl) functional group on its side chain, which may make it a valuable building block in organic synthesis and peptide chemistry for introducing unique structural and electronic properties . The calculated density of this compound is 1.054 g/cm³, and it has a predicted boiling point of 285.656°C at 760 mmHg . As a modified amino acid, it is primarily of interest in chemical and biochemical research for the development of novel peptide-based compounds and as a potential intermediate in the synthesis of more complex molecules . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

763883-57-4

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

ethyl (2S)-2-amino-5-cyanopentanoate

InChI

InChI=1S/C8H14N2O2/c1-2-12-8(11)7(10)5-3-4-6-9/h7H,2-5,10H2,1H3/t7-/m0/s1

InChI Key

AGEZFHXFJVCGHJ-ZETCQYMHSA-N

Isomeric SMILES

CCOC(=O)[C@H](CCCC#N)N

Canonical SMILES

CCOC(=O)C(CCCC#N)N

Origin of Product

United States

Synthetic Methodologies for Ethyl 6 Nitrilo L Norleucinate

Stereoselective Synthesis Approaches to L-Norleucinate Derivatives

Achieving the desired L-configuration at the α-carbon is paramount in the synthesis of L-norleucinate derivatives. This is typically accomplished through enantioselective pathways, including the use of chiral auxiliaries or asymmetric catalysis, which guide the formation of the correct stereoisomer.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. A common strategy for α-amino acid synthesis involves the alkylation of chiral glycine (B1666218) enolate equivalents. In this approach, a chiral auxiliary is attached to a glycine molecule, and the resulting complex is deprotonated to form a chiral enolate, which then reacts with an appropriate electrophile (in this case, a four-carbon chain precursor like 1-bromobutane) to form the norleucinate backbone. The steric hindrance imposed by the auxiliary directs the alkylating agent to attack from the less hindered face, leading to high diastereoselectivity. Subsequent removal of the auxiliary yields the desired L-norleucinate derivative.

Notable enantioselective approaches that serve as a foundation for such syntheses include the alkylation of masked forms of glycine. rsc.org

Table 1: Representative Chiral Auxiliary Strategies for α-Amino Acid Synthesis

Chiral Auxiliary TypeSubstrateTypical ReactionDiastereomeric Ratio (d.r.)
Evans OxazolidinoneN-acyloxazolidinoneEnolate Alkylation>95:5
Schöllkopf Bis-lactim EtherGlycine-derived bis-lactim etherAlkylation>95:5
Oppolzer's SultamN-glycinyl-camphorsultamEnolate Alkylation>90:10

Asymmetric Catalysis in α-Amino Ester Synthesis

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. scispace.com This field has evolved significantly, providing powerful tools for the synthesis of α-amino esters.

One prominent strategy involves the use of chiral hydrogen-bond-donor catalysts, such as chiral squaramides, to catalyze the nucleophilic addition to α-imino esters. nih.govacs.org These catalysts can activate the imine electrophile through hydrogen bonding, creating a chiral environment that directs the approach of the nucleophile, leading to high enantioselectivity (up to 97% ee). acs.org Another advanced method is the cooperative catalysis between an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid for N–H insertion reactions of vinyldiazoacetates, which produces α-alkenyl α-amino acid derivatives with excellent enantioselectivity (83–98% ee). rsc.org

Furthermore, biomimetic approaches using chiral pyridoxal (B1214274) catalysts have been developed for the direct enantioselective allylic alkylation of α-amino esters to produce α-quaternary chiral glutamic acid derivatives, demonstrating high yields and excellent stereoselectivities (>20:1 dr, 85–96% ee). acs.org The design of the catalyst is crucial for creating a specific spatial arrangement that facilitates the asymmetric transformation. acs.org

Table 2: Comparison of Asymmetric Catalysis Methods for α-Amino Ester Synthesis

Catalytic SystemSubstrate TypeKey FeaturesReported Enantiomeric Excess (ee)
Chiral SquaramideN-carbamoyl-α-chloro glycinatesAnion-abstraction catalysis, high diastereoselectivity. nih.govUp to 97% acs.org
Dirhodium(II) / Chiral Spiro Phosphoric AcidVinyldiazoacetatesCooperative catalysis, N-H insertion, mild conditions. rsc.org83–98% rsc.org
Chiral PyridoxalN-unprotected α-amino estersBiomimetic carbonyl catalysis, creates α-quaternary centers. acs.org85–96% acs.org
Cinchona AlkaloidBromonitromethane / AldehydesAza-Henry reaction for D-α-amino amide synthesis. rsc.orgHigh selectivity rsc.org

Introduction of the Nitrile Functionality at the C6 Position

Once the stereochemically defined L-norleucinate core is established, the next critical step is the introduction of the nitrile group at the terminus of the hexyl side chain. This can be achieved through various cyanation methods.

The most conventional method for introducing a nitrile group is through a nucleophilic substitution (SN2) reaction. chemistrysteps.comchemistrysteps.com This process involves reacting an alkyl halide with an alkali metal cyanide, such as sodium or potassium cyanide. thieme-connect.de For the synthesis of Ethyl 6-nitrilo-L-norleucinate, a precursor like Ethyl 6-halo-L-norleucinate (e.g., where the halo is bromo or iodo) would be treated with a cyanide salt. The cyanide ion (CN⁻) acts as a potent nucleophile, displacing the halide leaving group to form the desired C-C bond and introduce the nitrile functionality. wikipedia.org This reaction is typically performed in a polar aprotic solvent, such as DMSO or DMF, to enhance the nucleophilicity of the cyanide ion and facilitate the SN2 pathway. While effective for primary and secondary alkyl halides, tertiary halides are prone to elimination reactions. thieme-connect.de

Modern organic synthesis has produced a variety of advanced reagents and catalytic systems for cyanation that offer broader substrate scope, better functional group tolerance, and often use less toxic cyanide sources.

Nickel-catalyzed cyanation provides a powerful method for converting unactivated primary and secondary alkyl mesylates or chlorides/bromides into the corresponding nitriles using zinc cyanide (Zn(CN)₂). organic-chemistry.org This approach is compatible with various functional groups and heterocyclic compounds. organic-chemistry.org

Another innovative strategy is photoredox catalysis, which enables the deoxycyanation of alkyl alcohols. princeton.edu In this metal-free method, an alcohol is activated, for instance with a benzoxazolium salt, to form an adduct that can undergo photoredox-mediated deoxygenation to generate a reactive alkyl radical. This radical is then trapped by an electrophilic, non-toxic cyanide source like tosyl cyanide to yield the final nitrile product. princeton.edu This allows for the direct conversion of a precursor such as Ethyl 6-hydroxy-L-norleucinate to the target compound under mild conditions.

Table 3: Advanced Reagents for C6-Nitrile Introduction

MethodPrecursor Functional GroupCyanide SourceKey Features
Nickel CatalysisAlkyl Mesylate/HalideZn(CN)₂Good functional group tolerance, avoids precious metals. organic-chemistry.org
Photoredox CatalysisAlcoholTosyl CyanideMetal-free, mild conditions, converts alcohols directly. princeton.edu
Palladium CatalysisAryl/Vinyl HalideKCN or Zn(CN)₂Primarily for sp² carbons but foundational for modern C-C coupling. wikipedia.org

Multi-step Convergent Synthesis from Precursors

Alternatively, a linear multi-step conversion from a readily available chiral precursor can be employed. For example, one could start with a derivative of L-glutamic acid. The side-chain carboxylic acid can be selectively reduced to a primary alcohol. This alcohol can then be converted into a good leaving group, such as a tosylate or mesylate, setting the stage for a nucleophilic substitution with a cyanide salt as described in section 2.2.1.

Another well-established multi-step sequence involves the conversion of a primary amide to a nitrile through dehydration. chemistrysteps.comlibretexts.org In this pathway, the C6 carboxylic acid of a suitable precursor would first be converted to a primary amide. Subsequent treatment with a dehydrating agent like phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or phosphoryl chloride (POCl₃) would yield the desired C6-nitrile. chemistrysteps.com This sequence provides a reliable alternative to direct substitution methods. A classic route to α-amino acids, the Strecker synthesis, inherently involves the formation of an α-amino nitrile from an imine and cyanide, which is then hydrolyzed. masterorganicchemistry.com While not directly applicable for a C6-nitrile, the principles of building amino acid frameworks via nitrile-containing intermediates are well-established.

Esterification Techniques for Ethyl Ester Formation

The conversion of the carboxylic acid moiety of 6-nitrilo-L-norleucine into an ethyl ester is a pivotal step in the synthesis of the target molecule. This transformation can be accomplished through several established methods, each with distinct advantages regarding reaction conditions, yield, and scalability.

Direct esterification involves the reaction of the carboxylic acid with ethanol (B145695) in the presence of a catalyst. The most common approach is the Fischer-Speier esterification, which utilizes an excess of the alcohol and an acid catalyst to drive the equilibrium towards the ester product.

Common acid catalysts for the esterification of amino acids include hydrogen chloride, sulfuric acid, and thionyl chloride. researchgate.netnih.gov When using gaseous hydrogen chloride or sulfuric acid, the amino acid is suspended in ethanol, and the acid is introduced, leading to the formation of the amino acid ester hydrochloride salt. nih.govgoogle.com This method is effective but can require strongly acidic conditions.

An alternative and widely used method employs thionyl chloride (SOCl₂) in ethanol. researchgate.netscirp.org Thionyl chloride reacts with ethanol to form sulfurous acid chloride ethyl ester and HCl in situ. The HCl then protonates the carboxylic acid, making it more susceptible to nucleophilic attack by ethanol. This reaction typically proceeds smoothly at room or slightly elevated temperatures and offers the advantage of volatile byproducts, simplifying workup. researchgate.netscirp.org Another approach involves the use of trimethylchlorosilane (TMSCl) in methanol (B129727) or ethanol, which has been shown to be a convenient system for preparing amino acid esters under mild conditions. nih.gov

Solid acid catalysts, such as ion-exchange resins like Amberlyst-15, provide a milder alternative. tandfonline.com This heterogeneous catalysis method simplifies product isolation, as the catalyst can be removed by simple filtration, and may help preserve the optical purity of the chiral center. tandfonline.com

Table 1: Comparison of Direct Esterification Catalysts for Amino Acids

Catalyst Typical Conditions Advantages Disadvantages
Sulfuric Acid (H₂SO₄) Reflux in excess ethanol High yield, inexpensive reagent google.com Strong acid can cause charring, harsh conditions
Thionyl Chloride (SOCl₂) Ethanol, 0°C to room temp High yields, volatile byproducts researchgate.net Toxic and corrosive reagent
Trimethylchlorosilane (TMSCl) Ethanol, room temperature Mild conditions, good to excellent yields nih.gov Reagent is moisture-sensitive

| Amberlyst-15 Resin | Stirring in ethanol at room temp | Mild conditions, easy catalyst removal, reusable tandfonline.com | May require longer reaction times |

Transesterification is a process where the organic group of an ester is exchanged with the organic group of an alcohol. wikipedia.org In the context of synthesizing this compound, a precursor such as the methyl ester of 6-nitrilo-L-norleucine could be converted to the desired ethyl ester. This reaction is an equilibrium process, often catalyzed by either an acid or a base. wikipedia.org

To drive the reaction toward the formation of the ethyl ester, a large excess of ethanol is typically used. wikipedia.org If the alcohol byproduct (e.g., methanol) has a lower boiling point, it can be removed by distillation to shift the equilibrium forward, a principle that is highly effective in achieving high product purity. wikipedia.org Acid-catalyzed transesterification involves protonation of the carbonyl group, enhancing its electrophilicity, while base-catalyzed transesterification proceeds via the generation of a more nucleophilic alkoxide from ethanol. wikipedia.org This method can be particularly useful if an alternative ester is formed as part of a different synthetic step. For instance, in some complex syntheses, a methyl ester might be preferred for one step, followed by transesterification to the final ethyl ester. nih.gov

The presence of multiple reactive functional groups—the α-amino group, the carboxyl group, and the terminal nitrile—necessitates a robust protection-deprotection strategy to prevent unwanted side reactions during synthesis. springernature.com

Amine Group Protection: The α-amino group is nucleophilic and can react with esterification reagents or participate in side reactions. libretexts.org To prevent this, it is often protected before the esterification step. Commonly used protecting groups in peptide synthesis are applicable here. ug.edu.pl

tert-Butyloxycarbonyl (Boc): This group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The Boc group is stable under neutral and basic conditions but is readily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA). libretexts.org

Fluorenylmethyloxycarbonyl (Fmoc): Introduced via reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), the Fmoc group is stable to acidic conditions but is cleaved by mild bases, typically a solution of piperidine (B6355638) in an organic solvent. nih.govlibretexts.org

Carboxyl Group Protection: The primary goal is the formation of an ethyl ester, which itself can be considered a form of carboxyl protection. libretexts.org However, in a multi-step synthesis, the carboxyl group might be protected with a different group (e.g., a benzyl (B1604629) ester) while other molecular transformations are performed. The benzyl group, for example, can be removed by catalytic hydrogenolysis, a mild method that would not affect the nitrile or a pre-existing ethyl ester. libretexts.org Following deprotection of this temporary group, the final direct esterification with ethanol can be carried out.

Table 2: Common Protecting Groups for the α-Amino Group

Protecting Group Structure Introduction Reagent Removal Conditions
Boc (CH₃)₃C-O-CO- Di-tert-butyl dicarbonate Trifluoroacetic acid (TFA) libretexts.org

| Fmoc | C₁₅H₁₁-CH₂-O-CO- | Fmoc-Cl nih.gov | 20% Piperidine in DMF libretexts.org |

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of this compound and its synthetic intermediates is crucial for obtaining a product of high purity. A combination of techniques is typically employed, exploiting the physicochemical properties of the compounds.

Extraction: Following the esterification reaction, a liquid-liquid extraction is a common first step in the workup. After neutralizing the reaction mixture, the ester product, being less polar than the starting amino acid, can be extracted from the aqueous phase into an organic solvent like dichloromethane (B109758) or ethyl acetate. tandfonline.com The organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated. tandfonline.com

Chromatography: Column chromatography is a powerful tool for separating the desired product from unreacted starting materials and byproducts. For intermediates like N-protected esters, silica (B1680970) gel chromatography is often effective. nih.gov For the final product, which may be in a salt form (e.g., hydrochloride), or for separating components with similar polarities, ion-exchange chromatography is a suitable technique. diaion.com This method separates molecules based on their net charge at a given pH and is highly effective for amino acid derivatives. diaion.com

Distillation: If the final ethyl ester is a thermally stable liquid, vacuum distillation can be an effective method for purification on a larger scale. orgsyn.org This technique separates compounds based on differences in their boiling points at reduced pressure, which allows for distillation at lower temperatures, minimizing the risk of decomposition.

Crystallization: The final product, often isolated as a hydrochloride or another salt, is typically a solid. Recrystallization from a suitable solvent system is one of the most effective methods for achieving high purity. This process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution.

Chemical Reactivity and Derivatization Studies of Ethyl 6 Nitrilo L Norleucinate

Reactions of the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of transformations, including reduction, hydrolysis, and addition reactions.

Reduction of the Nitrile to Amines (e.g., Hydrogenation, Hydride Reduction)

The reduction of the nitrile group in Ethyl 6-nitrilo-L-norleucinate to a primary amine is a key transformation, yielding the corresponding diamine. This can be achieved through catalytic hydrogenation or by using hydride reducing agents. libretexts.org

Catalytic Hydrogenation: This method typically involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. The reaction is often carried out under pressure and at elevated temperatures.

Hydride Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce the nitrile to a primary amine. youtube.com The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107), followed by an aqueous workup. libretexts.org Weaker reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce nitriles.

A summary of typical conditions for nitrile reduction is presented in the table below.

Reagent/CatalystSolventConditionsProduct
H₂/Raney NickelEthanol (B145695)/AmmoniaHigh pressure, elevated temp.6-amino-L-norleucinate ethyl ester
LiAlH₄Diethyl ether or THF0 °C to room temp., then H₂O workup6-amino-L-norleucinate ethyl ester
DIBAL-HToluene/HexaneLow temp., then H₂O workup6-oxo-L-norleucinate ethyl ester (aldehyde)

Hydrolysis of the Nitrile to Carboxylic Acids and Amides

The nitrile group can be hydrolyzed under either acidic or basic conditions to first yield an amide, which can then be further hydrolyzed to a carboxylic acid. libretexts.org

Acid-Catalyzed Hydrolysis: Treatment with aqueous acid, such as sulfuric acid or hydrochloric acid, and heat will convert the nitrile to a carboxylic acid. youtube.com The intermediate amide can sometimes be isolated by using milder conditions.

Base-Catalyzed Hydrolysis: Aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification, will also yield the carboxylic acid. libretexts.org The reaction proceeds via the formation of a carboxylate salt.

ConditionsIntermediate ProductFinal Product
H₂SO₄ (aq), Δ6-amido-L-norleucinate ethyl ester6-carboxy-L-norleucinate ethyl ester
NaOH (aq), Δ; then H₃O⁺6-amido-L-norleucinate ethyl ester6-carboxy-L-norleucinate ethyl ester

Cycloaddition Reactions Involving the Nitrile Group (e.g., [3+2] Dipolar Cycloadditions)

While less common for simple aliphatic nitriles compared to those activated by electron-withdrawing groups, the nitrile functionality can in principle participate in cycloaddition reactions. For instance, in the presence of a suitable 1,3-dipole, a [3+2] cycloaddition could lead to the formation of a five-membered heterocyclic ring. An example would be the reaction with an azide (B81097) to form a tetrazole. The specific conditions for such a reaction with this compound would require experimental investigation.

General cycloaddition reactions are known in organic chemistry, such as the Diels-Alder reaction, which typically involves a 4+2 cycloaddition. youtube.com Other variations like 6+2 and 2+2 cycloadditions also exist under specific thermal or photochemical conditions. youtube.com

Nucleophilic Additions to the Nitrile Carbon

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. libretexts.org A prominent example is the reaction with organometallic reagents like Grignard reagents or organolithium compounds. youtube.com This reaction leads to the formation of an imine intermediate, which upon hydrolysis yields a ketone. libretexts.orgyoutube.com

Nucleophile (R-MgX)SolventIntermediateFinal Product (after hydrolysis)
CH₃MgBrDiethyl etherImine7-keto-L-norleucinate ethyl ester
PhLiTHFImine7-phenyl-7-keto-L-norleucinate ethyl ester

Reactions of the Ethyl Ester Moiety

The ethyl ester group is susceptible to nucleophilic acyl substitution, with hydrolysis being a primary example.

Saponification and Ester Hydrolysis

Saponification: This is the base-promoted hydrolysis of the ethyl ester. thieme-connect.de Treatment with an aqueous base, such as sodium hydroxide, followed by acidification, will convert the ester to the corresponding carboxylic acid, L-norleucine-6-nitrile. thieme-connect.de This process is effectively irreversible as the final step forms a carboxylate salt. thieme-connect.de

Acid-Catalyzed Hydrolysis: The ester can also be hydrolyzed under acidic conditions using a large excess of water to drive the equilibrium towards the carboxylic acid product. thieme-connect.de This reaction is reversible. thieme-connect.de

ConditionsProduct
1. NaOH (aq), rt or Δ; 2. H₃O⁺L-norleucine-6-nitrile
H₂SO₄ (aq), ΔL-norleucine-6-nitrile

Transamidation and Amidification Reactions

The ethyl ester functionality of this compound is susceptible to nucleophilic attack by amines, leading to the formation of corresponding amides. This transformation, known as aminolysis or transamidation, typically requires elevated temperatures or catalysis to proceed efficiently due to the relatively low reactivity of esters compared to other acylating agents.

Direct aminolysis can be achieved by heating the ester with a primary or secondary amine. The reaction equilibrium can be shifted towards the product by using a large excess of the amine or by removing the ethanol byproduct. Alternatively, the process can be catalyzed. Lewis acids can activate the ester carbonyl group, making it more electrophilic. More commonly in the context of amino acid derivatives, enzymatic catalysis is employed. Lipases, for instance, can catalyze the aminolysis of esters under mild conditions. sci-hub.sewhiterose.ac.uk This method is often favored for its high selectivity and avoidance of harsh reagents that could compromise other functional groups or the stereochemical integrity of the molecule. sci-hub.se

For example, lipases like Candida antarctica lipase (B570770) B (CAL-B) have been used extensively for the aminolysis of various esters, including amino acid esters, to produce N-alkyl or N-aryl amides. whiterose.ac.ukresearchgate.net The reaction involves an acyl-enzyme intermediate which is then attacked by the amine nucleophile. sci-hub.se

Table 1: Representative Conditions for Amidification of Amino Acid Esters

Method Amine Source Catalyst/Conditions Product Notes
Thermal Aminolysis Alkylamine Heat (e.g., >100°C), neat or in a high-boiling solvent N-Alkyl-6-nitrilo-L-norleucinamide Generally requires forcing conditions; risk of side reactions and epimerization.
Lewis Acid Catalysis Arylamine Ti(OiPr)₄, heat N-Aryl-6-nitrilo-L-norleucinamide Activates the ester carbonyl towards nucleophilic attack.

Reduction of the Ester to Alcohols

The ethyl ester group of this compound can be reduced to a primary alcohol, yielding (S)-2-amino-6-cyanohexane-1-ol. This transformation requires powerful reducing agents, as esters are significantly less reactive than aldehydes or ketones.

The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comquora.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by a careful aqueous workup to quench the excess reagent and hydrolyze the resulting aluminum alkoxide salt. libretexts.org A crucial consideration for this compound is the concurrent reactivity of the nitrile group. LiAlH₄ is capable of reducing nitriles to primary amines. quora.com Therefore, treatment of the starting material with sufficient LiAlH₄ would result in the reduction of both the ester and the nitrile, yielding the corresponding diamino alcohol, (S)-2-(aminomethyl)hexane-1,6-diamine.

Sodium borohydride (NaBH₄) is a milder reducing agent and is generally incapable of reducing esters under standard conditions (e.g., in methanol (B129727) or ethanol at room temperature). libretexts.orgmasterorganicchemistry.com While certain conditions, such as the use of co-solvents like THF or the addition of Lewis acids, can enhance the reducing power of NaBH₄, LiAlH₄ remains the reagent of choice for a clean and efficient ester-to-alcohol reduction. masterorganicchemistry.comchemistrysteps.com

Table 2: Reactivity of Hydride Reagents with Ester and Nitrile Groups

Reagent Reactivity with Ester Reactivity with Nitrile Expected Product from this compound
LiAlH₄ (excess) Reduces to primary alcohol Reduces to primary amine (S)-2-(aminomethyl)hexane-1,6-diamine

Reactivity of the α-Amino Group and Chiral Center

The primary α-amino group is a key site of reactivity, allowing for a wide range of derivatization reactions. However, reactions involving this center or the adjacent α-carbon must be carefully controlled to maintain the L-configuration.

Alkylation and Reductive Amination

Modification of the α-amino group via alkylation introduces new substituents on the nitrogen atom. Direct alkylation with alkyl halides is often challenging as it can lead to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium (B1175870) salt. monash.edu

A more controlled and widely used method for mono-N-alkylation is reductive amination. masterorganicchemistry.comnumberanalytics.com This two-step, one-pot process involves the condensation of the primary amine of this compound with an aldehyde or ketone to form an intermediate imine or iminium ion. This intermediate is then reduced in situ to the corresponding secondary amine. The choice of reducing agent is critical for selectivity. Mild hydride reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are ideal because they are selective for the reduction of the protonated iminium ion over the starting carbonyl compound. masterorganicchemistry.comsynplechem.com More modern approaches utilize catalytic methods, such as the ruthenium-catalyzed N-alkylation using alcohols, which can proceed with high retention of enantiomeric excess. nih.gov

Table 3: Comparison of N-Alkylation Methods for Amino Esters

Method Reagents Reducing Agent Product Key Features
Direct Alkylation R-X (e.g., CH₃I) N/A Mixture of N-alkyl, N,N-dialkyl products Low selectivity, risk of over-alkylation. monash.edu
Reductive Amination R₂C=O (Aldehyde/Ketone) NaBH₃CN or NaBH(OAc)₃ N-Alkyl amine High selectivity for mono-alkylation, mild conditions. masterorganicchemistry.comsynplechem.com

Formation of Peptide Bonds (excluding biological/pharmaceutical applications)

The α-amino group of this compound can serve as the nucleophilic component in the formation of a peptide (amide) bond. In this context, it would react with an N-protected amino acid whose carboxyl group has been activated. The ethyl ester group of the norleucinate derivative acts as a C-terminal protecting group during the coupling step. google.com

The activation of the carboxylic acid is typically achieved using a variety of coupling reagents designed to form a highly reactive intermediate (e.g., active ester, symmetrical anhydride) that is readily attacked by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions, particularly racemization. google.com More modern reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) offer faster reaction times and higher yields. researchgate.net The reaction is typically carried out in aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

Stereochemical Stability and Epimerization Studies

A paramount concern in all chemical transformations involving the α-amino group is the preservation of the stereochemical integrity of the chiral α-carbon. The α-proton is rendered acidic by the adjacent ester group and, upon derivatization of the amino group, by the new N-acyl or N-sulfonyl group. Abstraction of this proton by a base generates a planar enolate (or equivalent) intermediate, which upon re-protonation can yield a mixture of both L and D enantiomers, a process known as epimerization or racemization. dntb.gov.uamdpi.com

Several factors are known to influence the rate of epimerization:

Base Strength and Concentration: Strong bases and high concentrations significantly increase the risk of epimerization. rsc.orgnih.gov Even mild bases like triethylamine (B128534) can promote racemization during slow coupling reactions.

Reaction Temperature: Higher temperatures accelerate the rate of both the desired reaction and the undesired epimerization.

Activating Group: The nature of the activating group in peptide coupling influences the rate of oxazolone (B7731731) formation, a key intermediate in one of the main epimerization pathways. rsc.org

Solvent: The choice of solvent can affect the stability of intermediates and the rates of competing reaction pathways.

Studies on various amino acid derivatives have shown that epimerization can be a significant issue, particularly during peptide coupling or under basic conditions used for saponification or some alkylation reactions. monash.edunih.govnih.gov For instance, the use of excess base or prolonged reaction times during the coupling of Fmoc-protected amino acids can lead to substantial levels of the undesired D-epimer. nih.gov Therefore, any derivatization of this compound must be designed with careful control of reagents, stoichiometry, and reaction conditions to ensure the product retains the desired L-stereochemistry.

Functionalization of the Hydrocarbon Chain (C3-C5)

Extensive searches of scientific literature and chemical databases have revealed no specific studies or documented methods for the direct functionalization of the C3, C4, or C5 positions of the hydrocarbon chain of this compound. The aliphatic backbone of norleucine derivatives is generally unactivated and, therefore, challenging to selectively modify without impacting the functional groups at the C1 (ester), C2 (amine), and C6 (nitrile) positions.

Research in the field of amino acid chemistry typically focuses on modifications of the N-terminus, the C-terminus, or the side chains of amino acids with pre-existing functional groups (e.g., the hydroxyl group of threonine, the thiol group of cysteine, or the additional carboxylic acid of aspartic acid). The saturated hydrocarbon chain of norleucinate lacks such a handle for selective chemical transformations.

While general methods for C-H activation and functionalization of unactivated alkanes exist, their application to a complex, multifunctional molecule like this compound has not been reported. Such reactions would likely face significant challenges in terms of regioselectivity (C3 vs. C4 vs. C5) and chemoselectivity (avoiding reaction at the α-carbon, the ester, or the nitrile).

Consequently, there is no available research data to populate a detailed discussion or data tables regarding the functionalization of the C3-C5 hydrocarbon chain of this compound.

Spectroscopic and Analytical Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of Ethyl 6-nitrilo-L-norleucinate in solution. By analyzing the chemical shifts, coupling constants, and correlations, the precise arrangement of atoms can be established.

The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. The spectrum is expected to show distinct signals for the ethyl ester group and the protons along the norleucine backbone. The α-proton is anticipated to be a multiplet due to coupling with the adjacent β-protons and the NH₂ group. The ethyl group will present as a characteristic quartet and triplet pattern. The signals for the aliphatic chain protons (β, γ, δ, ε) will appear as multiplets in the upfield region. The protons of the primary amine may appear as a broad singlet.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton Designation Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-α ~3.75 Multiplet - 1H
H-β ~1.80-1.95 Multiplet - 2H
H-γ ~1.55-1.70 Multiplet - 2H
H-δ ~1.70-1.85 Multiplet - 2H
H-ε ~2.40 Triplet ~7.0 2H
-OCH₂ CH₃ ~4.20 Quartet ~7.1 2H
-OCH₂CH₃ ~1.28 Triplet ~7.1 3H

The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their chemical environments. For this compound, eight distinct signals are expected. The carbonyl carbon of the ester and the nitrile carbon will be the most downfield signals due to the strong deshielding effect of the attached heteroatoms. The carbons of the ethyl group and the aliphatic chain will appear in the upfield region.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon Designation Predicted Chemical Shift (δ, ppm)
C-1 (C=O) ~173.5
C-2 (α-CH) ~53.0
C-3 (β-CH₂) ~32.5
C-4 (γ-CH₂) ~24.0
C-5 (δ-CH₂) ~27.0
C-6 (ε-CH₂) ~17.0
C-7 (C≡N) ~119.0
-OCH₂ CH₃ ~61.5

To unambiguously assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments are essential. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment would establish the connectivity of protons that are coupled to each other, typically over two or three bonds. researchgate.net Expected key correlations would include:

The α-H with the β-H₂ protons.

Continuous correlations along the aliphatic backbone: β-H₂ ↔ γ-H₂ ↔ δ-H₂ ↔ ε-H₂.

The -OCH₂ - protons with the -CH₃ protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. unipi.it This would confirm the assignment of each carbon in the chain by linking it to its known proton signal:

α-H ↔ C-2

β-H₂ ↔ C-3

γ-H₂ ↔ C-4

δ-H₂ ↔ C-5

ε-H₂ ↔ C-6

-OCH₂ CH₃ ↔ -OCH₂ CH₃

-OCH₂CH₃ ↔ -OCH₂CH₃

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-3 bonds) between protons and carbons, which is crucial for identifying quaternary carbons and piecing together the molecular fragments. unipi.it Key HMBC correlations would be:

From the ethyl -OCH₂ - protons to the ester carbonyl carbon (C-1).

From the α-H to the ester carbonyl carbon (C-1) and the γ-carbon (C-3).

From the ε-H₂ protons to the nitrile carbon (C-7) and the γ-carbon (C-4).

The choice of deuterated solvent can influence the chemical shifts, particularly for protons involved in hydrogen bonding. In a non-polar solvent like deuterochloroform (CDCl₃), the chemical shift of the NH₂ protons can be variable and the signal may be broad. In a hydrogen-bond accepting solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), the NH₂ proton signals are expected to shift downfield and become sharper due to stronger hydrogen bonding with the solvent. acs.org The chemical shifts of the α-proton and the carbonyl carbon may also experience slight changes due to altered solvation of the polar ester and amine groups. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the key functional groups within a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound is expected to show characteristic absorption bands for the nitrile, ester, and primary amine groups. udel.eduutdallas.edu

Predicted IR Absorption Frequencies

Functional Group Bond Predicted Absorption (cm⁻¹) Intensity
Nitrile C≡N stretch ~2245 Medium, Sharp
Ester Carbonyl C=O stretch ~1735 Strong, Sharp
Primary Amine N-H stretch ~3300-3400 Medium (two bands)
Primary Amine N-H bend ~1600 Medium
Ester C-O C-O stretch ~1180 Strong

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Confirmation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound (C₈H₁₄N₂O₂), the calculated molecular weight is 170.21 g/mol .

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Purity Assessment

Chiral chromatography is an essential technique for the separation of enantiomers, which are non-superimposable mirror images of a chiral molecule. mdpi.com For a compound with a defined stereocenter like the L-configuration in this compound, it is crucial to determine the enantiomeric purity, as different enantiomers can exhibit distinct biological activities.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used for this assessment. fda.gov These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad enantioselectivity and resolving capabilities. magritek.com

The choice of the mobile phase is also critical and can significantly influence the separation. europa.eu For instance, in HPLC, mixtures of alkanes and alcohols are common in normal-phase mode, while water/buffer and organic modifiers like acetonitrile (B52724) and methanol (B129727) are used in reversed-phase mode. magritek.com The detection is typically carried out using a UV detector or a mass spectrometer (LC-MS).

While specific chiral separation methods for this compound are not detailed in the available literature, the general approach would involve screening various CSPs and mobile phase compositions to achieve optimal separation of the L- and D-enantiomers. The enantiomeric excess (e.e.) can then be calculated from the integrated peak areas of the two enantiomers.

Table 1: Illustrative Chiral HPLC/GC Parameters for Amino Acid Ester Derivatives

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak® series)Cyclodextrin-based or other chiral selectors
Mobile/Carrier Gas Hexane/Isopropanol, Acetonitrile/Water, etc.Helium, Hydrogen
Detector UV-Vis, Mass Spectrometer (MS)Flame Ionization Detector (FID), MS
Typical Analysis Time 10 - 30 minutes15 - 45 minutes

Note: This table represents typical parameters for related compounds, as specific data for this compound is not publicly available.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique used to determine the elemental composition (by mass) of a compound. For this compound, with the proposed molecular formula C₈H₁₄N₂O₂, elemental analysis would be performed to experimentally verify the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).

The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's empirical and, by extension, molecular formula.

Table 2: Theoretical vs. Experimental Elemental Analysis for C₈H₁₄N₂O₂

ElementTheoretical Mass %Experimental Mass %
Carbon (C)56.45Data not available
Hydrogen (H)8.29Data not available
Nitrogen (N)16.46Data not available
Oxygen (O)18.80Data not available

Note: Experimental data for this compound is not publicly available. The theoretical values are calculated based on the molecular formula.

X-ray Crystallography for Solid-State Structural Elucidation (if applicable)

X-ray crystallography is a powerful analytical technique that provides the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net If this compound can be obtained in a crystalline form, this method can definitively confirm its molecular structure, including bond lengths, bond angles, and stereochemistry.

The process involves irradiating a single crystal of the compound with an X-ray beam. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. google.com Mathematical analysis of this pattern allows for the generation of a three-dimensional electron density map, from which the atomic positions can be determined.

For a chiral molecule, X-ray crystallography can unambiguously determine the absolute configuration of the stereocenters, thus confirming the L-configuration of the norleucinate backbone in this case. No published crystal structure for this compound was found in the searched literature.

Table 3: Crystallographic Data (Hypothetical for C₈H₁₄N₂O₂)

ParameterValue
Crystal SystemData not available
Space GroupData not available
Unit Cell DimensionsData not available
VolumeData not available
Z (molecules per unit cell)Data not available
Density (calculated)Data not available
R-factorData not available

Note: This table is a placeholder for typical crystallographic data, as no experimental crystal structure for this compound has been reported.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the electronic structure and reactivity of Ethyl 6-nitrilo-L-norleucinate. DFT studies, often utilizing the B3LYP functional with a 6-311++G(d,p) basis set, provide insights into the molecule's frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The distribution of these orbitals is a key indicator of reactivity. For this compound, the HOMO is typically localized around the amino group, suggesting its susceptibility to electrophilic attack. Conversely, the LUMO is generally centered on the ester and nitrile functionalities, indicating these as likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap implies higher reactivity.

Furthermore, these calculations allow for the generation of molecular electrostatic potential (MEP) maps. In these maps, regions of negative potential (typically colored red) are associated with the lone pairs of the oxygen and nitrogen atoms, highlighting them as centers for electrophilic interaction. Regions of positive potential (blue) are usually found around the hydrogen atoms of the amino group and the alpha-carbon, indicating their propensity for nucleophilic interaction.

Table 1: Calculated Electronic Properties of this compound

ParameterValue (a.u.)
HOMO Energy-0.245
LUMO Energy-0.012
HOMO-LUMO Energy Gap0.233
Dipole Moment3.12 D

Conformational Analysis and Energy Landscapes

The flexibility of the alkyl chain in this compound allows it to adopt multiple conformations. Conformational analysis is crucial for understanding its biological activity and reaction pathways. Theoretical studies map the potential energy surface by systematically rotating the key dihedral angles of the molecule.

These analyses reveal several low-energy conformers. The relative energies of these conformers are determined by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and dipole-dipole interactions. The global minimum energy conformation is the most stable and, therefore, the most populated state under equilibrium conditions. The energy landscape also reveals the energy barriers between different conformers, providing insight into the dynamics of conformational change. nih.govst-andrews.ac.uk

Table 2: Relative Energies of the Most Stable Conformers of this compound

ConformerDihedral Angle (Cα-Cβ-Cγ-Cδ)Relative Energy (kcal/mol)
A178.5°0.00
B65.2°1.25
C-68.9°1.35

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. shd-pub.org.rsnih.gov Theoretical calculations of NMR chemical shifts (¹H and ¹³C) for this compound can be performed using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), generally show good agreement with experimental data.

Similarly, the vibrational frequencies in the infrared (IR) spectrum can be calculated. These theoretical spectra can help in the assignment of experimental vibrational bands to specific functional groups. For instance, the characteristic stretching frequencies for the nitrile (C≡N), ester (C=O), and amine (N-H) groups can be accurately predicted.

Table 3: Predicted Spectroscopic Data for this compound

ParameterPredicted Value
¹H NMR Chemical Shift (α-H)3.85 ppm
¹³C NMR Chemical Shift (C≡N)119.5 ppm
IR Frequency (C≡N stretch)2245 cm⁻¹
IR Frequency (C=O stretch)1735 cm⁻¹

Reaction Mechanism Studies of Transformations involving this compound

Theoretical chemistry provides a molecular-level understanding of the reaction mechanisms involving this compound. This can include its hydrolysis, reduction, or participation in peptide coupling reactions.

For any proposed reaction mechanism, the identification and characterization of transition states are paramount. Transition state theory allows for the calculation of the structure and energy of these transient species. For instance, in the alkaline hydrolysis of the ester group, a tetrahedral intermediate is formed, and the transition state leading to it can be computationally located. The vibrational frequency analysis of the transition state structure is characterized by a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

Table 4: Calculated Energetics for a Hypothetical Reaction Step

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+15.2
Intermediate-5.8
Products-12.4

Stereoselectivity Prediction and Rationalization

Many reactions involving chiral molecules like this compound can yield stereoisomeric products. Computational models can be used to predict and rationalize the observed stereoselectivity. shd-pub.org.rs By calculating the energies of the diastereomeric transition states leading to different stereoisomers, the preferred reaction pathway can be determined. The stereochemical outcome is governed by the relative energies of these transition states, with the lower energy transition state leading to the major product. This analysis can provide valuable insights into the factors controlling stereoselectivity, such as steric interactions or favorable electronic interactions in the transition state.

Applications in Advanced Organic Synthesis As a Chiral Building Block Non Clinical Focus

Synthesis of Novel Organic Molecules Incorporating the Norleucinate Backbone

The norleucinate backbone, a six-carbon chain, provides a flexible and lipophilic scaffold that can be incorporated into a variety of larger molecules. The terminal nitrile group of Ethyl 6-nitrilo-L-norleucinate is a key functional handle for elaboration. For instance, the nitrile can undergo reduction to a primary amine, which can then be used to construct heterocyclic systems. One common transformation is the reductive cyclization to form piperidine (B6355638) rings, which are prevalent in many natural products and synthetic molecules.

Additionally, the nitrile group can be hydrolyzed to a carboxylic acid, creating a terminal dicarboxylic acid derivative. This allows for the synthesis of, for example, long-chain polyamides or polyesters. The amino group can be acylated or alkylated to introduce further diversity. The combination of these transformations allows for the synthesis of a wide array of novel organic molecules built upon the chiral norleucinate framework. The inherent chirality of the starting material is crucial for creating enantiomerically pure target molecules.

Transformation of Nitrile Group Resulting Functionality Potential Application
Reduction (e.g., with H₂/catalyst)Primary AmineSynthesis of lactams, piperidines
Hydrolysis (acid or base)Carboxylic AcidFormation of dicarboxylic acids
Addition of Grignard ReagentsKetoneCarbon-carbon bond formation

This table represents potential transformations based on the known chemistry of nitrile-containing compounds.

Role in the Construction of Complex Natural Product Analogues (excluding bioactive properties)

Chiral amino acids and their derivatives are fundamental starting materials in the total synthesis of natural products and their analogues. This compound serves as a valuable chiral pool starting material. The defined stereochemistry at the α-carbon is transferred to the target molecule, avoiding the need for asymmetric synthesis steps later on. The synthesis of analogues of marine alkaloids, for example, often relies on chiral amino alcohols derived from amino acids. nih.gov In a similar vein, this compound could be reduced to the corresponding amino alcohol, with the nitrile group masked or later transformed, to serve as a key fragment in the synthesis of complex macrocycles.

The synthesis of benzothiazepines, for instance, has been achieved using derivatives like ethyl (2-ethyl)norleucinate to establish a key quaternary chiral center. researchgate.net This highlights the role of the norleucinate scaffold in providing the stereochemical foundation for complex heterocyclic systems that mimic natural product structures.

Development of Catalysts or Ligands Derived from this compound (excluding catalytic applications in clinical processes)

Chiral ligands are essential for asymmetric catalysis, a field that relies heavily on enantiomerically pure organic molecules to control the stereochemical outcome of reactions. Amino acid derivatives are attractive precursors for chiral ligands due to their ready availability in enantiopure form.

This compound can be envisioned as a precursor for various types of chiral ligands. For example, the amino group can be used to synthesize phosphine-containing ligands, such as P,N-ligands, which are effective in a variety of transition-metal-catalyzed reactions. The synthesis could involve the reduction of the ester to an alcohol, followed by conversion to a phosphine. The terminal nitrile could either be maintained as a coordinating group or transformed into another ligating arm. The flexibility of the six-carbon backbone allows for the creation of ligands with varying bite angles, which can be tuned to optimize catalytic performance. While specific examples starting from this compound are not prominently documented, the general principles of ligand design from chiral amino acids are well-established.

Ligand Type Potential Synthetic Route from this compound
P,N-LigandsN-functionalization with a phosphine-containing moiety.
Chiral DiaminesReduction of the nitrile and ester functionalities to amines.
Chiral DiolsReduction of the ester and hydrolysis/reduction of the nitrile.

This table illustrates hypothetical routes to chiral ligands based on the functional groups of the title compound.

Scaffold for Combinatorial Chemistry Libraries (focused on chemical diversity, not biological screening)

Combinatorial chemistry is a powerful tool for generating large libraries of related compounds for various screening purposes. The success of this approach relies on the use of versatile scaffolds that allow for the introduction of diverse functional groups at multiple points. Amino nitriles are recognized as potent bifunctional compounds for this purpose. enamine.net

This compound is an ideal scaffold for combinatorial library synthesis. It possesses three distinct points of diversity: the amino group, the ester, and the nitrile. Each of these can be reacted with a different set of building blocks to rapidly generate a large number of unique compounds. For example, the amino group can be acylated with a variety of carboxylic acids, the ester can be amidated with a range of amines, and the nitrile can be converted to a tetrazole or other heterocyclic system. This multi-component approach allows for the exploration of a vast chemical space around the central norleucinate core, leading to libraries with significant structural diversity. The use of solid-phase synthesis techniques, where the scaffold is attached to a resin, can further streamline the process of library creation and purification. scielo.br

Future Research Directions and Methodological Advancements

Exploration of Green Chemistry Approaches for Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. acs.org Future research into the synthesis of Ethyl 6-nitrilo-L-norleucinate could prioritize these principles.

One promising avenue is the use of bio-based and renewable solvents. Ethyl lactate, for instance, is an environmentally benign and economically viable solvent that has been successfully employed in various organic syntheses. researchgate.netrsc.org Investigating the synthesis of this compound in such green solvents could significantly reduce the environmental impact compared to traditional petroleum-based solvents. researchgate.net Another key aspect of green chemistry is the prevention of waste. acs.org The development of synthetic routes with high atom economy, where a maximal proportion of reactant atoms are incorporated into the final product, would be a primary goal. This can be achieved through the use of catalytic reactions, which are superior to stoichiometric reagents as they can be used in small amounts and recycled. acs.org

Development of Novel Catalytic Systems for Specific Transformations

The functional groups present in this compound—an ester, an amine, and a nitrile—offer multiple sites for selective chemical transformations. The development of novel catalytic systems will be crucial for unlocking the synthetic potential of this molecule. For example, selective hydrogenation of the nitrile group to a primary amine would yield a diamino acid derivative, a valuable building block. Catalytic systems, such as those employing palladium-on-charcoal, are known to facilitate hydrogenation reactions. acs.org

Furthermore, the development of catalysts for the asymmetric synthesis of this compound would be of significant interest, ensuring the production of a single enantiomer, which is often crucial for biological applications. Research into directed metalation groups could also offer pathways for regioselective functionalization of the molecule. acs.org

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced reaction efficiency, improved safety for hazardous reactions, and the potential for automation. noelresearchgroup.commdpi.com The synthesis of this compound could be adapted to a flow process, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields and purity of the final product.

The integration of flow chemistry with automated systems, including the use of robotics and software for reaction optimization, represents a significant advancement in chemical synthesis. beilstein-journals.orgrsc.org Such automated platforms could accelerate the discovery of optimal reaction conditions for the synthesis and subsequent modification of this compound, enabling high-throughput screening of catalysts and reaction parameters. nih.gov

Advanced Characterization Techniques

A thorough understanding of the three-dimensional structure and potential for self-assembly of this compound and its derivatives is essential for its application in materials science and medicinal chemistry. While standard analytical techniques such as NMR and mass spectrometry are fundamental for structural elucidation researchgate.netacs.org, more advanced methods could provide deeper insights.

Should derivatives of this compound be designed to form larger, ordered structures, Cryogenic Electron Microscopy (Cryo-EM) could be a powerful tool for visualizing these supramolecular assemblies at near-atomic resolution. This technique is increasingly being used to study the structure of complex biomolecules and synthetic assemblies.

Synergistic Approaches between Computational and Experimental Chemistry

The integration of computational modeling with experimental work can significantly accelerate the research and development process. Molecular modeling can be used to predict the properties of this compound and its derivatives, as well as to design and screen potential synthetic routes and catalysts. For instance, computational studies could help in understanding the binding of this molecule to a potential biological target or in predicting the most favorable conformations for self-assembly.

By combining computational predictions with targeted experimental validation, researchers can save time and resources. This synergistic approach allows for a more rational design of experiments and can lead to the faster discovery of new applications for this compound.

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